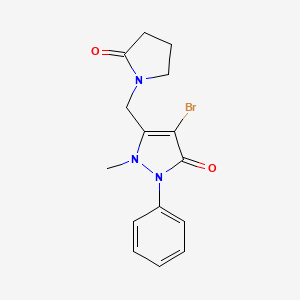
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one is an organic compound with a unique chemical structure. It was first synthesized in the late 1950s by researchers at the University of Tokyo, and has since been studied extensively for its potential applications in scientific research. This compound has been used in numerous laboratory experiments and has been found to have a wide range of biochemical and physiological effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one involves the reaction of 4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one with 2-oxopyrrolidine-3-carboxaldehyde in the presence of a base to form the desired product.
Starting Materials
4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one, 2-oxopyrrolidine-3-carboxaldehyde, Base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one and 2-oxopyrrolidine-3-carboxaldehyde in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Step 3: Isolate the product by filtration or extraction with a suitable solvent (e.g. dichloromethane)., Step 4: Purify the product by recrystallization or chromatography.
Mécanisme D'action
The exact mechanism of action of 4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, 4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one increases the levels of acetylcholine in the brain, which can lead to a variety of effects, including increased alertness, improved cognitive performance, and increased muscle strength.
Effets Biochimiques Et Physiologiques
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to increase the levels of acetylcholine in the brain, which can lead to improved cognitive performance and increased alertness. Additionally, it has been found to increase the levels of dopamine and serotonin, which can lead to improved mood, increased energy levels, and improved concentration. Finally, it has been found to reduce the levels of glutamate, which can lead to decreased anxiety and improved sleep.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one has several advantages when used in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive and readily available. However, there are also some limitations to using this compound in laboratory experiments. It can be toxic in high doses, and it has a relatively short half-life, meaning that its effects are short-lived.
Orientations Futures
Due to its potential effects on the nervous system and its ability to increase the levels of neurotransmitters, 4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one has a wide range of potential applications in the future. Some potential future directions for research include studying its effects on memory and learning, investigating its potential as a nootropic drug, and exploring its potential as an antidepressant. Additionally, further research into its mechanism of action and potential side effects could lead to new therapeutic applications.
Applications De Recherche Scientifique
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one has been used extensively in scientific research, particularly in the fields of biochemistry and physiology. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been used to study the effects of neurotransmitter modulation on the nervous system and to investigate the mechanisms of action of various drugs.
Propriétés
IUPAC Name |
4-bromo-1-methyl-5-[(2-oxopyrrolidin-1-yl)methyl]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c1-17-12(10-18-9-5-8-13(18)20)14(16)15(21)19(17)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMHNDGWSZDGIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



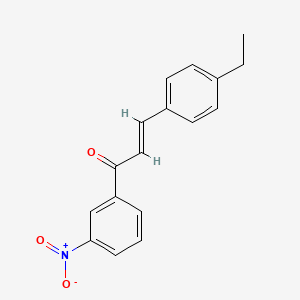
![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)

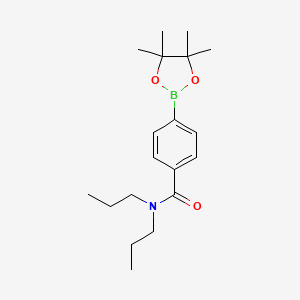
![5-(1-Aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolan-5-yl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile](/img/structure/B6355413.png)

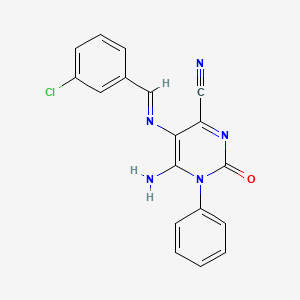
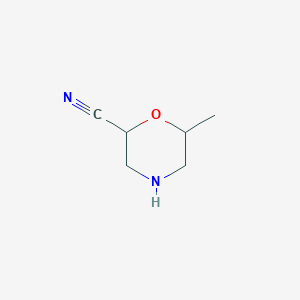
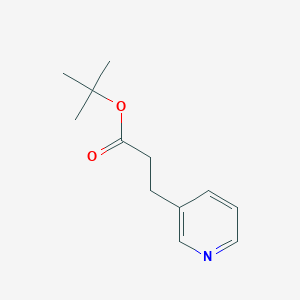

![3-Methoxy-1-(4-methoxyphenyl)-5-((4-methylphenyl)carbonyl)spiro[azetidine-4,3'-indoline]-2,6-dione](/img/structure/B6355468.png)
